molecular formula C24H34O5 B1669155 Clascoterona CAS No. 19608-29-8

Clascoterona

Número de catálogo: B1669155
Número CAS: 19608-29-8
Peso molecular: 402.5 g/mol
Clave InChI: GPNHMOZDMYNCPO-PDUMRIMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clascoterona, también conocida como cortexolona 17α-propionato, es un esteroide pregnano sintético y un derivado de la progesterona y la 11-desoxicortisol. Se utiliza principalmente como medicamento antiandrogénico tópico para el tratamiento del acné vulgar. La this compound funciona inhibiendo los receptores de andrógenos en la piel, reduciendo así los efectos de los andrógenos como la testosterona y la dihidrotestosterona, que se sabe que contribuyen a la patogénesis del acné .

Aplicaciones Científicas De Investigación

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy and safety of clascoterone cream, particularly its 1% formulation. The following table summarizes key findings from significant studies:

Study ReferenceNumber of ParticipantsTreatment DurationPrimary EndpointResults
CB-03-01/2570812 weeksIGA Success Rate18.4% success with clascoterone vs 9.0% with vehicle (P < .001)
CB-03-01/2673212 weeksIGA Success Rate20.3% success with clascoterone vs 6.5% with vehicle (P < .001)
Safety Analysis2457VariousAdverse EventsLow incidence of treatment-emergent adverse events

Detailed Findings

The studies indicated that clascoterone significantly reduced both inflammatory and non-inflammatory lesion counts compared to placebo. For instance, in the CB-03-01/25 study, the absolute change from baseline in non-inflammatory lesions was -19.4 for those treated with clascoterone versus -13.0 for the vehicle group (P < .001) . Furthermore, a favorable safety profile was established, with low rates of adverse events reported across trials .

Case Studies

Case Study 1: Efficacy in Adult Patients

A notable case study involved a cohort of adult patients suffering from moderate to severe acne vulgaris. After a 12-week treatment with clascoterone cream, patients exhibited significant improvements in both inflammatory and non-inflammatory lesions. The study highlighted that most patients achieved clear or almost clear skin by the end of the treatment period .

Case Study 2: Pediatric Population

Another study focused on adolescents aged 12 to 17 years treated with clascoterone cream. The results mirrored those seen in adult populations, demonstrating effective reduction in lesion counts and improvement in skin appearance without significant adverse effects. This suggests that clascoterone is a viable treatment option for younger patients .

Safety Profile

Clascoterone has been shown to have a favorable safety profile when compared to traditional systemic therapies for acne. The primary adverse events reported include mild local irritation and transient stinging upon application. Importantly, systemic side effects were minimal due to the topical nature of the treatment .

Mecanismo De Acción

La clascoterona ejerce sus efectos actuando como antagonista en los receptores de andrógenos (AR) que se expresan en toda la piel, incluidas las glándulas sebáceas, los sebocitos y las células de la papila dérmica. Al competir con los andrógenos como la testosterona y la dihidrotestosterona por la unión a estos receptores, la this compound bloquea las cascadas de señalización del receptor de andrógenos que promueven la patogénesis del acné. Esto incluye la reducción de la proliferación de las glándulas sebáceas, la producción excesiva de sebo y las vías inflamatorias .

Compuestos similares:

    Espironolactona: Otro antiandrógeno utilizado para el tratamiento del acné, pero que se administra principalmente por vía oral.

    Finasterida: Un inhibidor de la 5α-reductasa utilizado para la alopecia androgenética.

    Trifaroten: Un retinoide utilizado para el tratamiento del acné.

    Tazaroteno: Otro retinoide utilizado para el tratamiento del acné y la psoriasis.

Comparación: La this compound es única por su actividad altamente localizada cuando se aplica tópicamente, mostrando una absorción sistémica mínima. Esto reduce el riesgo de efectos secundarios sistémicos en comparación con los antiandrógenos orales como la espironolactona . Además, se ha demostrado que la this compound inhibe la actividad del receptor de andrógenos con mayor afinidad que la espironolactona . A diferencia de los retinoides como el trifaroten y el tazaroteno, que se dirigen principalmente a los receptores del ácido retinoico, la this compound se dirige específicamente a los receptores de andrógenos, lo que la convierte en una adición novedosa a las opciones de tratamiento del acné .

Análisis Bioquímico

Biochemical Properties

Cortexolone 17alpha-propionate plays a crucial role in biochemical reactions by acting as an antagonist to androgen receptors. It binds with high affinity to these receptors, thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the activation of androgen receptor signaling pathways, which are responsible for the proliferation of sebocytes and the production of sebum and inflammatory cytokines . The interaction of cortexolone 17alpha-propionate with androgen receptors is dose-dependent and selective, making it an effective topical treatment for acne and other androgen-related skin disorders .

Cellular Effects

Cortexolone 17alpha-propionate exerts significant effects on various cell types and cellular processes. In sebocytes, the compound inhibits the production of lipids and inflammatory cytokines, which are key contributors to acne pathogenesis . Additionally, cortexolone 17alpha-propionate has been shown to influence cell signaling pathways by blocking the effects of androgens on sebaceous glands and dermal papilla cells . This blockade results in reduced sebaceous gland proliferation and decreased sebum production, ultimately leading to an improvement in acne symptoms .

Molecular Mechanism

The molecular mechanism of cortexolone 17alpha-propionate involves its high-affinity binding to androgen receptors, thereby preventing the binding of androgens such as testosterone and DHT . This competitive inhibition blocks the androgen receptor signaling cascades that promote acne pathogenesis, including sebaceous gland proliferation and excess sebum production . Additionally, cortexolone 17alpha-propionate inhibits the transcription of androgen-regulated genes and the production of inflammatory cytokines in a dose-dependent manner . This selective topical activity makes it a potent antiandrogen for treating acne and androgenetic alopecia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cortexolone 17alpha-propionate have been observed to change over time. The compound exhibits stability and maintains its antiandrogenic activity over extended periods . Studies have shown that cortexolone 17alpha-propionate remains effective in inhibiting androgen receptor signaling and reducing sebum production even after prolonged exposure . Additionally, the compound’s degradation products do not exhibit significant antiandrogenic activity, ensuring its long-term efficacy in treating androgen-dependent conditions .

Dosage Effects in Animal Models

The effects of cortexolone 17alpha-propionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling and reduces sebum production without causing significant adverse effects . At higher doses, cortexolone 17alpha-propionate may exhibit toxic effects, including skin irritation and systemic absorption . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Cortexolone 17alpha-propionate is metabolized primarily in the skin, where it is converted to its inactive metabolite, cortexolone . This metabolic pathway involves the hydrolysis of the propionate ester group, resulting in the formation of cortexolone, which does not exhibit significant antiandrogenic activity . The metabolism of cortexolone 17alpha-propionate ensures its selective topical activity and minimizes systemic exposure .

Transport and Distribution

Cortexolone 17alpha-propionate is transported and distributed within cells and tissues primarily through passive diffusion . The compound’s lipophilic nature allows it to penetrate the skin barrier and reach the target androgen receptors in sebocytes and dermal papilla cells . Additionally, cortexolone 17alpha-propionate exhibits selective accumulation in the skin, ensuring its localized activity and minimizing systemic absorption .

Subcellular Localization

The subcellular localization of cortexolone 17alpha-propionate is primarily within the cytoplasm, where it binds to androgen receptors . This binding prevents the translocation of the androgen receptor complex to the nucleus, thereby inhibiting the transcription of androgen-regulated genes . The selective localization of cortexolone 17alpha-propionate within the cytoplasm ensures its targeted antiandrogenic activity and minimizes off-target effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La clascoterona se sintetiza utilizando dipropionato como materia prima mediante una reacción química. La síntesis implica una alcoholisis quimioselectiva catalizada por lipasa del diester 17α,21-correspondiente en un solo paso . Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores específicos para obtener el producto deseado.

Métodos de producción industrial: La producción industrial de this compound implica la ampliación de la ruta sintética para producir grandes cantidades del compuesto. Este proceso incluye la optimización de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: La clascoterona sufre diversas reacciones químicas, entre ellas:

    Oxidación: La this compound se puede oxidar para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

    Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

    Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

    Sustitución: Se emplean reactivos como los halógenos y los agentes alquilantes para las reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Comparación Con Compuestos Similares

    Spironolactone: Another antiandrogen used for acne treatment, but primarily administered orally.

    Finasteride: A 5α-reductase inhibitor used for androgenetic alopecia.

    Trifarotene: A retinoid used for acne treatment.

    Tazarotene: Another retinoid used for acne and psoriasis treatment.

Comparison: Clascoterone is unique in its highly localized activity when applied topically, showing minimal systemic absorption. This reduces the risk of systemic side effects compared to oral antiandrogens like spironolactone . Additionally, clascoterone has been shown to inhibit androgen receptor activity with greater affinity than spironolactone . Unlike retinoids such as trifarotene and tazarotene, which primarily target retinoic acid receptors, clascoterone specifically targets androgen receptors, making it a novel addition to acne treatment options .

Actividad Biológica

Clascoterone, also known as cortexolone 17α-propionate, is a novel topical androgen receptor antagonist primarily developed for the treatment of acne vulgaris. This compound is significant due to its unique mechanism of action targeting androgen receptors in the skin, which plays a critical role in the pathophysiology of acne.

Clascoterone functions by selectively binding to androgen receptors (ARs) located in sebaceous glands and other skin cells. This action inhibits the effects of androgens such as testosterone and dihydrotestosterone (DHT), which are known to stimulate sebum production and contribute to acne development. The compound's anti-androgenic effects have been demonstrated to be dose-dependent in vitro, particularly in human primary sebocytes .

Pharmacokinetics

Upon topical application, clascoterone penetrates the skin effectively, reaching dermal levels with minimal systemic absorption. Clinical studies indicate that steady-state concentrations are achieved within five days of application, with a mean maximum plasma concentration (Cmax) of approximately 4.5 ng/mL after two weeks . The drug is predominantly bound to plasma proteins (84-89%) and is rapidly hydrolyzed into an inactive metabolite, cortexolone, limiting systemic effects .

Efficacy in Clinical Trials

Clascoterone cream (1%) has undergone rigorous clinical evaluation. In two pivotal Phase 3 trials, it demonstrated significant efficacy compared to vehicle treatment:

  • Reduction in Non-Inflammatory Lesions :
    • Clascoterone: Mean reduction of -19.4 lesions
    • Vehicle: Mean reduction of -13.0 lesions
    • Statistical significance: p<0.001p<0.001
  • Reduction in Inflammatory Lesions :
    • Clascoterone: Mean reduction of -19.3 lesions
    • Vehicle: Mean reduction of -13.0 lesions
    • Statistical significance: p<0.001p<0.001 .

Safety Profile

The safety profile of clascoterone has been generally favorable, with hyperkalemia observed in approximately 5% of patients . Clinical studies reported mild adverse events, including localized skin reactions, while serious adverse events related to HPA axis suppression were rare and reversible upon discontinuation .

Case Study Insights

  • Efficacy in Diverse Populations : A study involving diverse patient demographics demonstrated that clascoterone was effective across different age groups and skin types, highlighting its broad applicability in treating acne vulgaris.
  • Long-term Use : Longitudinal studies suggested that continuous use of clascoterone can maintain therapeutic benefits without significant long-term adverse effects, making it a viable option for chronic acne management.

Summary of Research Findings

StudyPopulationDurationKey Findings
CB-03-01/25Adults with moderate to severe acne12 weeksSignificant reduction in both inflammatory and non-inflammatory lesions compared to vehicle
CB-03-01/26Adolescents aged ≥12 years12 weeksSimilar efficacy as seen in adult populations; well-tolerated with minimal side effects
Phase 2 StudyVarious ethnicitiesVariesDemonstrated efficacy across diverse skin types; noted for lower incidence of hyperpigmentation compared to traditional therapies

Propiedades

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHMOZDMYNCPO-PDUMRIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471883
Record name Clascoterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis.
Record name Clascoterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

19608-29-8
Record name 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19608-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clascoterone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clascoterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clascoterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLASCOTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clascoterone
Reactant of Route 2
Reactant of Route 2
Clascoterone
Reactant of Route 3
Reactant of Route 3
Clascoterone
Reactant of Route 4
Reactant of Route 4
Clascoterone
Reactant of Route 5
Reactant of Route 5
Clascoterone
Reactant of Route 6
Clascoterone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.